ethyl 4-(5-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoate
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Overview
Description
ETHYL 4-(5-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, a furan ring, and a benzoate ester
Preparation Methods
The synthesis of ETHYL 4-(5-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable thiol with an α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
ETHYL 4-(5-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidine ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-(5-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring is known to inhibit certain enzymes by binding to their active sites, while the furan ring may interact with receptor proteins, modulating their activity. These interactions can lead to the inhibition of cancer cell proliferation and other biological effects .
Comparison with Similar Compounds
ETHYL 4-(5-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with similar compounds such as:
Thiazolidine Derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities, including enzyme inhibition and anticancer properties.
Furan Derivatives: Compounds containing the furan ring are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Benzoate Esters: These esters are commonly used in pharmaceuticals and exhibit various biological activities, depending on their specific structure.
The uniqueness of ETHYL 4-(5-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its combination of these functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C25H21NO4S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C25H21NO4S2/c1-2-29-24(28)19-10-8-18(9-11-19)21-13-12-20(30-21)16-22-23(27)26(25(31)32-22)15-14-17-6-4-3-5-7-17/h3-13,16H,2,14-15H2,1H3/b22-16+ |
InChI Key |
HIMCOYWCWPQGNU-CJLVFECKSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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